methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate
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Overview
Description
Nocamycin is an antitumor antibiotic structurally related to tirandamycins.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate and its derivatives are subjects of ongoing research in the field of organic chemistry. This compound, originating from l-tartaric acid, is synthesized through various chemical reactions involving mesyloxy group substitution and treatment with CF3COOH and NaOH, leading to different derivatives such as methyl (2E)-2-methyl-4-[(S)-oxiran-2-yl]-4-(pent-3-yloxy)but-2-enoate (Gimalova, Khalikova, Egorov, Mustafin, & Miftakhov, 2013).
Another study focuses on the dichotomy in the ring-opening reaction of similar compounds, where treatment with various amines leads to the formation of cyclopentenyl derivatives, demonstrating diverse chemical behaviors of these molecules under different conditions (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).
Biological and Pharmacological Potential
The compound's derivatives have been explored for their potential in creating biologically active substances. Research into the synthesis of spirocyclic analogs of Iso Gamma has investigated their olfactory properties and bioavailability, indicating potential applications in the development of new fragrances or bioactive compounds (Kraft & Popaj, 2008).
Additionally, the synthesis of various derivatives, such as 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one, demonstrates the compound's versatility in generating new molecules with potential pharmacological uses (Mironiuk-Puchalska, Kołaczkowska, & Sas, 2008).
Properties
CAS No. |
63748-09-4 |
---|---|
Molecular Formula |
C26H33NO9 |
Molecular Weight |
503.548 |
IUPAC Name |
Spiro(2,9-dioxabicyclo(3.3.1)nonane-8,2'-oxirane)-3'-acetic acid, 3-(6-(2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrol-3-yl)-1,3-dimethyl-6-oxo-2,4-hexadienyl)-alpha,1,4-trimethyl-6-oxo, methyl este |
InChI |
InChI=1S/C26H33NO9/c1-12(7-8-16(28)19-18(30)11-27-23(19)31)9-13(2)20-14(3)21-17(29)10-26(25(5,34-20)35-21)22(36-26)15(4)24(32)33-6/h7-9,13-15,20-22,30H,10-11H2,1-6H3,(H,27,31)/b8-7+,12-9+ |
InChI Key |
PLIWDJVEZBHXGQ-ANKZSMJWSA-N |
SMILES |
O=C(OC)C(C)C1OC(C2(C)OC(C(C)/C=C(C)/C=C/C(C3=C(O)CNC3=O)=O)C(C)C4O2)1CC4=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nocamycin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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